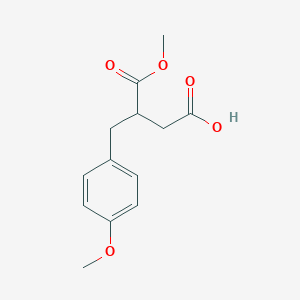
4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid
Overview
Description
4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes methoxy groups and a benzyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a methoxy-substituted benzyl compound followed by oxidation and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: this compound can be converted to 4-methoxy-3-(4-methoxybenzyl)benzoic acid.
Reduction: The product can be 4-methoxy-3-(4-methoxybenzyl)-4-hydroxybutanoic acid.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzaldehyde
Comparison
4-Methoxy-3-(4-methoxybenzyl)-4-oxobutanoic acid is unique due to the presence of both methoxy and benzyl groups attached to a butanoic acid backbone. This structure provides distinct chemical properties and reactivity compared to similar compounds. For instance, the additional methoxy group can enhance solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-5-3-9(4-6-11)7-10(8-12(14)15)13(16)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQODAJOVBRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

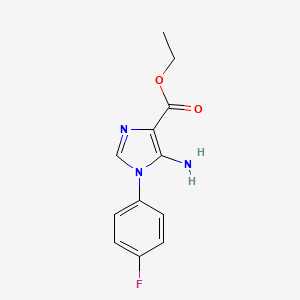

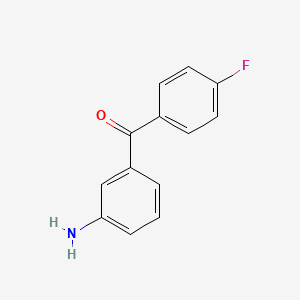
![2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID](/img/structure/B7829152.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)
![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)
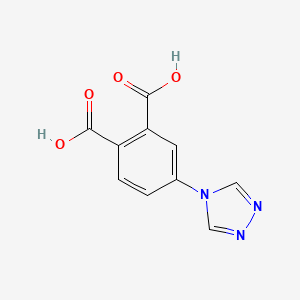
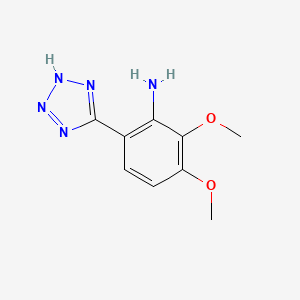
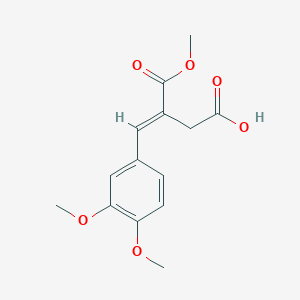
![1,4-Dimethyl 2-[(3,4-dimethoxyphenyl)methyl]butanedioate](/img/structure/B7829194.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)
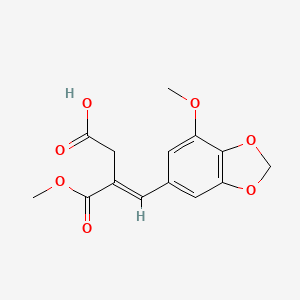
![4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid](/img/structure/B7829208.png)
